2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane
Overview
Description
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane is a chemical compound with the molecular formula C₄H₂Br₂F₆ and a molecular weight of 323.86 g/mol . This compound is characterized by the presence of two bromine atoms and six fluorine atoms attached to a butane backbone. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane typically involves the bromination of hexafluorobutene. The reaction conditions often require the presence of a bromine source and a suitable solvent to facilitate the reaction. Industrial production methods may involve the use of advanced bromination techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form various oxidized products.
Common reagents used in these reactions include nucleophiles like hydroxide ions, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane is widely used in scientific research, particularly in the fields of chemistry and materials science. Its applications include:
Proteomics Research: Used as a biochemical reagent for studying protein interactions and modifications.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with unique properties due to its fluorinated structure.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane involves its interaction with various molecular targets, primarily through its bromine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the properties of the target molecules. The specific pathways involved depend on the nature of the target and the reaction conditions .
Comparison with Similar Compounds
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane can be compared with other similar compounds, such as:
1,2-Dibromoethane: Another brominated compound used in organic synthesis.
1,4-Dibromo-2,3-butanediol: Used in the preparation of surfactants.
1,4-Dibromo-2,5-dimethylbenzene: Utilized in the synthesis of aromatic compounds.
The uniqueness of this compound lies in its highly fluorinated structure, which imparts distinct chemical properties and reactivity compared to other brominated compounds .
Properties
IUPAC Name |
2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDAABVXWZWULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Br)(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371593 | |
Record name | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384-50-9 | |
Record name | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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